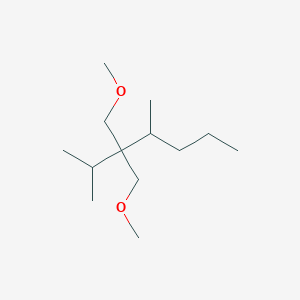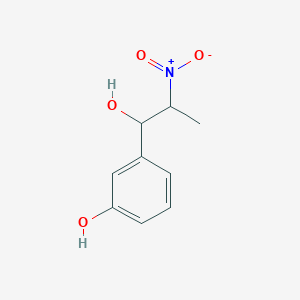
3,3-Bis(methoxymethyl)-2,4-dimethylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ISOPROPYL-2-(1-METHYLBUTYL)-1,3-DIMETHOXYPROPANE is an organic compound with a complex branched structure It is a derivative of propane, featuring two methoxy groups and two alkyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ISOPROPYL-2-(1-METHYLBUTYL)-1,3-DIMETHOXYPROPANE typically involves the alkylation of a suitable precursor. One common method is the reaction of 2-isopropyl-1,3-dimethoxypropane with 1-methylbutyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process would include precise control of temperature, pressure, and reactant concentrations. Catalysts may be employed to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming carbonyl-containing products.
Reduction: Reduction reactions may convert the methoxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or other nucleophiles can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a model compound for studying enzyme-catalyzed reactions.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for this compound depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic or electrophilic pathways. The molecular targets and pathways involved would vary based on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-ISOPROPYL-1,3-DIMETHOXYPROPANE: Lacks the 1-methylbutyl group, resulting in different reactivity and applications.
2-(1-METHYLBUTYL)-1,3-DIMETHOXYPROPANE: Lacks the isopropyl group, affecting its chemical properties.
Propriétés
Formule moléculaire |
C13H28O2 |
|---|---|
Poids moléculaire |
216.36 g/mol |
Nom IUPAC |
3,3-bis(methoxymethyl)-2,4-dimethylheptane |
InChI |
InChI=1S/C13H28O2/c1-7-8-12(4)13(9-14-5,10-15-6)11(2)3/h11-12H,7-10H2,1-6H3 |
Clé InChI |
FXPIHWVISVNIIK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(COC)(COC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Piperidinecarboxylic acid, 2-[4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-, ethyl ester, (2R,3S)-](/img/structure/B14799715.png)
![3-{[(2,5-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B14799720.png)
![4-tert-butyl-N-(4-{[2-(trifluoroacetyl)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B14799721.png)
![(10S,13S,14S)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14799725.png)
![4-methyl-N-[(E)-(4-methylphenyl)methylidene]-3-nitroaniline](/img/structure/B14799726.png)
![2-({4-[(4-benzylpiperidin-1-yl)carbonyl]benzyl}sulfanyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14799738.png)
![N-(2-chlorophenyl)-4-{2-[(2E)-3-(furan-2-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14799744.png)
![ethyl (E)-2-cyano-3-[2-(dimethylcarbamoyl)-4-nitroanilino]prop-2-enoate](/img/structure/B14799746.png)

![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B14799755.png)
![N-[(E)-(3-nitrophenyl)methylidene]-4-(piperidin-1-ylsulfonyl)aniline](/img/structure/B14799761.png)
![tert-butyl (1R,13R)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carboxylate](/img/structure/B14799769.png)
![2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B14799777.png)
